4-Sulfamoylbenzene-1-carbothioamide chemical properties
4-Sulfamoylbenzene-1-carbothioamide chemical properties
An In-Depth Technical Guide to the Chemical Properties and Therapeutic Potential of the 4-Sulfamoylbenzene-1-carbothioamide Scaffold
Introduction: A Tale of Two Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The 4-Sulfamoylbenzene-1-carbothioamide scaffold represents a powerful convergence of two such moieties: the sulfonamide group (-SO₂NH₂) and the thiourea group (-NH-C(=S)-NH-). The sulfonamide functional group is a privileged structure, forming the basis of a vast array of FDA-approved drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1][2] Similarly, thiourea derivatives are recognized for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4]
This guide provides an in-depth analysis of the 4-Sulfamoylbenzene-1-carbothioamide core, a structure that synergistically combines the properties of these two critical functional groups. We will explore its chemical properties, synthesis, and characterization, with a primary focus on its mechanism of action as a potent inhibitor of carbonic anhydrase and its profound implications for drug development, particularly in oncology.
Section 1: Core Chemical and Physical Properties
The fundamental structure of 4-Sulfamoylbenzene-1-carbothioamide serves as a template for a vast library of derivatives. The properties of these derivatives are modulated by substitutions, typically on the second nitrogen of the thiourea moiety. Below is a table of computed properties for a representative derivative, N-[(4-sulfamoylphenyl)carbamothioyl]benzamide, which illustrates the general physicochemical profile of this class of compounds.
| Property | Value | Reference |
| IUPAC Name | N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | PubChem |
| Molecular Formula | C₁₄H₁₃N₃O₃S₂ | [5] |
| Molecular Weight | 335.4 g/mol | [5] |
| XLogP3 | 2.6 | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 3 | [5] |
These properties suggest that compounds based on this scaffold generally possess favorable characteristics for drug-likeness, including moderate lipophilicity and sufficient hydrogen bonding capacity to engage with biological targets.
Section 2: Synthesis and Characterization
The synthesis of derivatives based on the 4-sulfamoylbenzene-1-carbothioamide scaffold is typically straightforward, making it an attractive platform for generating chemical libraries for screening.
General Synthetic Approach
The most common and efficient method for synthesizing N-substituted-4-sulfamoylbenzene-1-carbothioamides involves the reaction of a primary amine containing the 4-sulfamoylbenzene moiety with an appropriate isothiocyanate. The archetypal starting material is 4-aminobenzenesulfonamide (sulfanilamide). The reaction proceeds via a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group.
Caption: General workflow for the synthesis of 4-Sulfamoylbenzene-1-carbothioamide derivatives.
Exemplary Experimental Protocol: Synthesis of N-Aryl-4-sulfamoylphenyl Thioureas
This protocol is adapted from established methodologies for synthesizing thiourea derivatives bearing a sulfonamide moiety.[6][7]
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Reagent Preparation: Dissolve 4-aminobenzenesulfonamide (1.0 eq) in a suitable anhydrous solvent, such as dioxane or acetonitrile, in a round-bottom flask equipped with a magnetic stirrer.
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Causality: Anhydrous solvent is critical to prevent the hydrolysis of the isothiocyanate and potential side reactions.
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Addition of Isothiocyanate: Add the desired aryl isothiocyanate (1.0 eq) to the solution.
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Catalysis: Add a catalytic amount of a base, such as triethylamine (e.g., 0.1 eq).
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Causality: The base facilitates the reaction, potentially by increasing the nucleophilicity of the primary amine, though the reaction can often proceed without it.
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Reaction: Reflux the mixture for several hours (e.g., 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure. The crude solid is then purified.
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Self-Validation: Purification, typically via recrystallization from a solvent like ethanol, is essential to remove unreacted starting materials and byproducts, ensuring the integrity of the final compound.
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Confirmation: The structure and purity of the final product are confirmed by spectroscopic methods.
Structural Elucidation via Spectroscopy
Confirming the structure of the synthesized compound is a non-negotiable step for scientific integrity.
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FTIR Spectroscopy: The presence of key functional groups is confirmed by characteristic absorption bands. Expected peaks include two strong symmetric and asymmetric stretching vibrations for the SO₂ group (around 1115–1152 cm⁻¹ and 1302–1325 cm⁻¹, respectively), N-H stretching vibrations (3200-3400 cm⁻¹), and a C=S stretching vibration (around 1200-1300 cm⁻¹).[8] The absence of the characteristic N=C=S peak from the isothiocyanate starting material (2000–2200 cm⁻¹) is a key indicator of reaction completion.[7]
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¹H and ¹³C NMR Spectroscopy: Provides a detailed map of the carbon-hydrogen framework. The aromatic protons of the 4-sulfamoylphenyl ring will appear as a characteristic AA'BB' system. The chemical shifts of the N-H protons can vary and often appear as broad singlets.
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Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence of the target structure.
Section 3: Biological Activity and Mechanism of Action
The primary therapeutic interest in the 4-Sulfamoylbenzene-1-carbothioamide scaffold lies in its potent and often selective inhibition of human carbonic anhydrases (hCAs).
Targeting Carbonic Anhydrase: A Validated Strategy
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This reaction is fundamental to numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. Dysregulation of CA activity is implicated in several diseases. Notably, certain isoforms, such as hCA IX and hCA XII, are overexpressed in many types of cancer and contribute to the survival and proliferation of tumor cells by regulating pH in the hypoxic tumor microenvironment.[6][9] This makes them prime targets for anticancer therapy.
Mechanism of Inhibition: The Zinc-Binding Group
The inhibitory action of this scaffold is anchored by the sulfonamide group, which acts as a highly effective zinc-binding group (ZBG) .[10] The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zn²⁺ ion located deep within the enzyme's active site. This binding displaces a zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby arresting the enzyme's function.
Caption: Logical flow from scaffold to preclinical drug development.
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Anticancer Drug Discovery: The primary application is the development of selective inhibitors of tumor-associated hCA IX and hCA XII. Such inhibitors could function as standalone therapies or in combination with chemotherapy or radiation, representing a targeted approach to cancer treatment. [6][9]* Antiglaucoma Agents: Inhibition of hCA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure. This is a clinically validated mechanism for the treatment of glaucoma. [6]* Beyond Carbonic Anhydrase: The scaffold's utility is not limited to CA inhibition. Derivatives have shown promise as tubulin polymerization inhibitors, another important anticancer strategy. [8][11]Furthermore, the general antimicrobial and anti-inflammatory potential of sulfonamides and thioureas suggests that libraries based on this core could yield hits for a wide range of diseases. [4][7]* Role of In Silico Modeling: Modern drug development heavily relies on computational methods. Molecular docking studies are routinely used to predict the binding modes of these inhibitors within the CA active site, guiding the design of more potent and selective compounds. [12]In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions help to identify candidates with favorable pharmacokinetic properties early in the discovery process. [8][11]
Conclusion
The 4-Sulfamoylbenzene-1-carbothioamide scaffold is a testament to the power of convergent chemical design. It marries the proven zinc-binding capability of the sulfonamide group with the structural and biological versatility of the thiourea moiety. This combination results in a synthetically accessible and highly tractable platform for developing potent inhibitors of carbonic anhydrase and other therapeutic targets. With a clear mechanism of action, demonstrable low-nanomolar potency, and the potential for high isoform selectivity, this scaffold represents a validated and promising foundation for the development of next-generation therapeutics for cancer, glaucoma, and beyond.
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